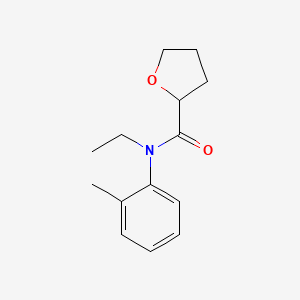![molecular formula C17H26N2O3 B11169390 3-[(2-methylpropanoyl)amino]-N-[3-(propan-2-yloxy)propyl]benzamide](/img/structure/B11169390.png)
3-[(2-methylpropanoyl)amino]-N-[3-(propan-2-yloxy)propyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-METHYLPROPANAMIDO)-N-[3-(PROPAN-2-YLOXY)PROPYL]BENZAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a benzamide core with specific functional groups that contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-METHYLPROPANAMIDO)-N-[3-(PROPAN-2-YLOXY)PROPYL]BENZAMIDE involves multiple steps, starting from readily available starting materials. The key steps include the formation of the benzamide core, followed by the introduction of the 2-methylpropanamido and propan-2-yloxypropyl groups. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-(2-METHYLPROPANAMIDO)-N-[3-(PROPAN-2-YLOXY)PROPYL]BENZAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
3-(2-METHYLPROPANAMIDO)-N-[3-(PROPAN-2-YLOXY)PROPYL]BENZAMIDE has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2-METHYLPROPANAMIDO)-N-[3-(PROPAN-2-YLOXY)PROPYL]BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-methyl-3-{[3-(propan-2-yloxy)propyl]amino}propanoate: Shares similar structural features but differs in functional groups.
(S)-3-Mercapto-2-methylpropanamido acetic acid derivatives: Similar in terms of the amido group but has different substituents.
Uniqueness
3-(2-METHYLPROPANAMIDO)-N-[3-(PROPAN-2-YLOXY)PROPYL]BENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C17H26N2O3 |
|---|---|
Molecular Weight |
306.4 g/mol |
IUPAC Name |
3-(2-methylpropanoylamino)-N-(3-propan-2-yloxypropyl)benzamide |
InChI |
InChI=1S/C17H26N2O3/c1-12(2)16(20)19-15-8-5-7-14(11-15)17(21)18-9-6-10-22-13(3)4/h5,7-8,11-13H,6,9-10H2,1-4H3,(H,18,21)(H,19,20) |
InChI Key |
HFSVMMTXVPSKGI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)NC1=CC=CC(=C1)C(=O)NCCCOC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(7-methyl-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-9-yl) (2S,3R)-3-methyl-2-[(4-methylphenyl)sulfonylamino]pentanoate](/img/structure/B11169327.png)
![5-hydroxy-6-[5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]-3,4,7-trimethyl-2H-chromen-2-one](/img/structure/B11169334.png)
![N-(2-chlorophenyl)-3-[(2-methylpropanoyl)amino]benzamide](/img/structure/B11169341.png)
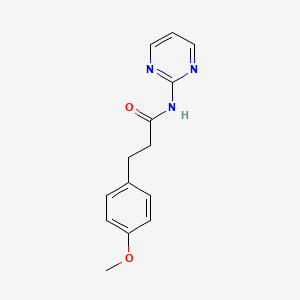
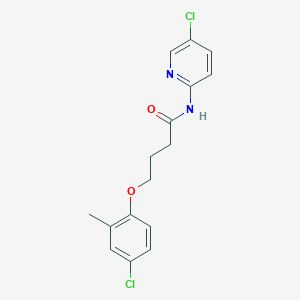
![N-[2-(5-methyl-1H-indol-3-yl)ethyl]-2-phenoxypropanamide](/img/structure/B11169353.png)
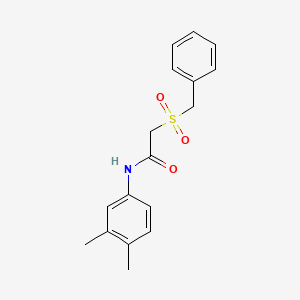
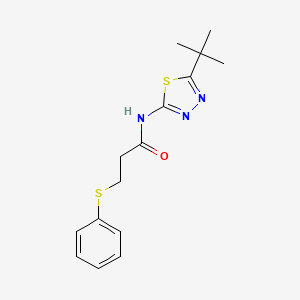
![1-(4-methylphenyl)-5-oxo-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide](/img/structure/B11169378.png)
![3-(benzylsulfonyl)-N-[4-(dibutylsulfamoyl)phenyl]propanamide](/img/structure/B11169381.png)
![2-(propylsulfanyl)-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]benzamide](/img/structure/B11169389.png)
![3-{4-[2-(4-acetylpiperazin-1-yl)-2-oxoethoxy]phenyl}-8-methoxy-2H-chromen-2-one](/img/structure/B11169391.png)
![Ethyl 2-{[(2,4-dichlorophenoxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11169400.png)
